
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol is an organic compound with the molecular formula C₆H₁₃NOS. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of a cyclopropyl group, a thietan-3-ylamino group, and a hydroxyl group attached to a propan-1-ol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol typically involves the reaction of cyclopropylamine with thietan-3-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major products include cyclopropyl ketone or aldehyde derivatives.
Reduction: The major products are the corresponding cyclopropylamines or alcohols.
Substitution: The major products are various substituted derivatives of this compound, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, leading to alterations in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but different chemical properties.
2-(Thietan-3-ylamino)propan-1-ol: A compound with a similar thietan-3-ylamino group but lacking the cyclopropyl group.
Cyclopropylamine: A simpler compound with only the cyclopropyl group and an amino group.
Uniqueness
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol is unique due to the presence of both the cyclopropyl and thietan-3-ylamino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17NOS |
|---|---|
Peso molecular |
187.30 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C9H17NOS/c1-9(6-11,7-2-3-7)10-8-4-12-5-8/h7-8,10-11H,2-6H2,1H3 |
Clave InChI |
YRLMVFBQDARVFF-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1CC1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


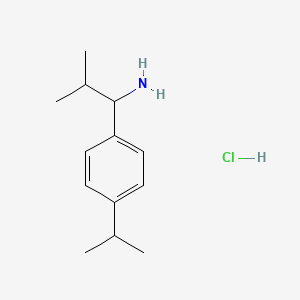
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
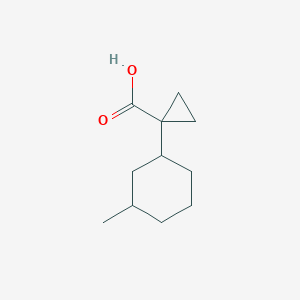
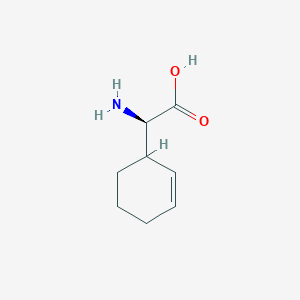
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
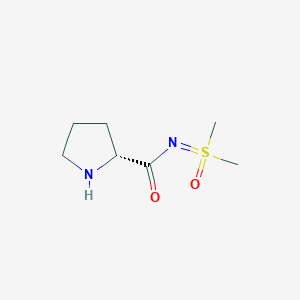
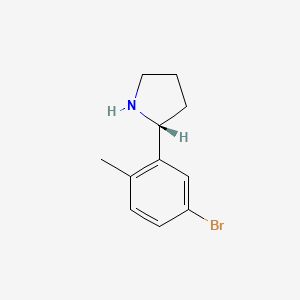
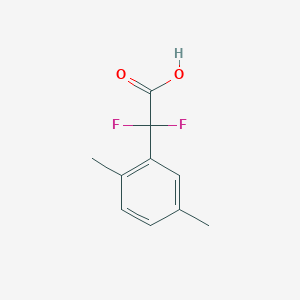

![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
